

Spectroscopic Profile of Oseltamivir Acid Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Oseltamivir Acid Methyl Ester*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Oseltamivir Acid Methyl Ester**, a key reference compound in the analysis of Oseltamivir. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **Oseltamivir Acid Methyl Ester**.

Table 1: ^1H NMR Spectral Data of Oseltamivir Acid Methyl Ester

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
6.80	s	1H	Olefinic proton
5.85-5.87	d	1H	-
4.29-4.32	t	1H	-
3.84-3.86	d	1H	-
3.73	s	3H	-OCH ₃
3.26-3.29	m	1H	-
2.67-2.70	dd	1H	-
2.20-2.22	dd	1H	-
2.04	s	3H	-COCH ₃
1.33-1.42	m	4H	-CH ₂ CH ₃ x 2
0.76-0.85	m	6H	-CH ₂ CH ₃ x 2

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to **Oseltamivir Acid Methyl Ester**.

Table 2: ¹³C NMR Spectral Data of Oseltamivir Acid Methyl Ester

Chemical Shift (δ , ppm)	Assignment
170.62	-C=O (amide)
166.40	-C=O (ester)
138.60	Olefinic C
128.80	Olefinic C
74.37	C-O
52.80	-OCH ₃
51.52	-
47.90	-
32.70	-
25.80	-CH ₂ CH ₃ x 2
23.00	-COCH ₃
8.90	-CH ₂ CH ₃ x 2

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to **Oseltamivir Acid Methyl Ester**.

Table 3: IR and Mass Spectrometry Data of Oseltamivir Acid Methyl Ester

Spectroscopic Technique	Key Peaks/Values	Interpretation
IR (KBr, cm ⁻¹)	3419.69	>N-H stretching
2966.54, 2939.46	Aliphatic >C-H stretching	
1648.06, 1249.80	>C=O & O-C stretching	
Mass Spectrometry (ESI-MS)	m/z 299.0 [M+H] ⁺	Protonated molecular ion

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to **Oseltamivir Acid Methyl Ester**.^[1]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies, as adapted from the referenced literature on the characterization of Oseltamivir impurities.^[1]

NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance II 400 MHz spectrometer.^[1]

- ¹H NMR: Chemical shifts are reported in parts per million (ppm) on the δ scale, relative to Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- ¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.00 ppm or DMSO-d₆ at δ = 39.50 ppm) as the internal standard.^[1]

FT-IR Spectroscopy

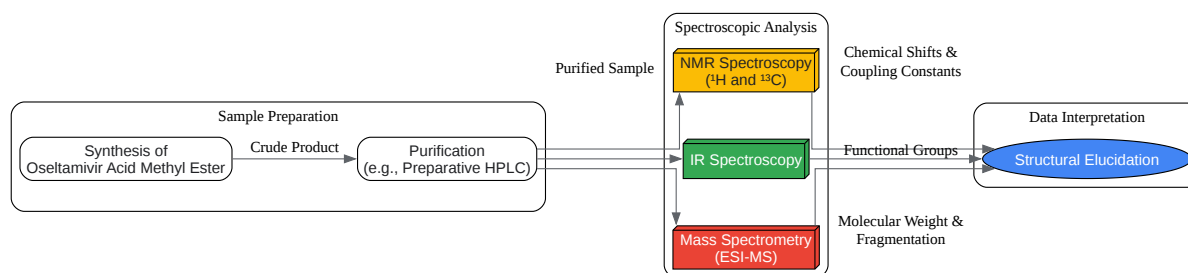
Infrared spectra were recorded in the solid state as a KBr dispersion using a Perkin Elmer Spectrum 100 FT-IR spectrophotometer.^[1]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) was performed using an Agilent 6310 ion trap mass spectrometer. The data was obtained in positive ion mode by switching the capillary voltage to +5000V.^[1]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Oseltamivir Acid Methyl Ester**.



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Caption: Workflow for the spectroscopic characterization of **Oseltamivir Acid Methyl Ester**.

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References

- 1. researchgate.net [researchgate.net]
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